molecular formula C14H12BrFO B13485140 2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene

2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene

Cat. No.: B13485140
M. Wt: 295.15 g/mol
InChI Key: URRGXBOGZBUATG-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic compounds It features a bromine atom, a fluorophenoxy group, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene typically involves the following steps:

    Fluorophenoxy Substitution: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the brominated benzene derivative with a fluorophenol in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of phenols, quinones, or carboxylic acids.

    Reduction: Formation of dehalogenated products or reduced functional groups.

Scientific Research Applications

2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenoxy groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenol
  • 2-Bromo-5-fluorobenzene
  • 2-Bromo-4-methylphenol

Uniqueness

2-Bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H12BrFO

Molecular Weight

295.15 g/mol

IUPAC Name

2-bromo-5-(4-fluorophenoxy)-1,3-dimethylbenzene

InChI

InChI=1S/C14H12BrFO/c1-9-7-13(8-10(2)14(9)15)17-12-5-3-11(16)4-6-12/h3-8H,1-2H3

InChI Key

URRGXBOGZBUATG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC2=CC=C(C=C2)F

Origin of Product

United States

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